molecular formula C7H13NO B8293616 Butylacrylamide

Butylacrylamide

Cat. No. B8293616
M. Wt: 127.18 g/mol
InChI Key: GASMGDMKGYYAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006024

Procedure details

30 g. of the resulting prepolymer were thoroughly mixed with 10 g. of 2-hydroxyethyl methacrylate, 2 g. of acrylamide, 1 g. of n-butyl acrylamide and 0.8 g. of benzoin methyl ether to give a uniform photosensitive composition. The resulting photosensitive composition was photopolymerized in the same manner as in Example 1 to give a photopolymerized article.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7]CO)(=O)[C:2]([CH3:4])=[CH2:3].[C:10](N)(=O)[CH:11]=[CH2:12].[CH2:15]([C:19](=[CH2:23])[C:20](N)=[O:21])[CH2:16][CH2:17][CH3:18]>>[CH3:7][O:6][CH:1]([C:2]1[CH:3]=[CH:12][CH:11]=[CH:10][CH:4]=1)[C:20](=[O:21])[C:19]1[CH:23]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)N)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of the resulting prepolymer were thoroughly mixed with 10 g

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.